molecular formula C19H16N2O3 B1271670 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile CAS No. 94556-80-6

2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile

Cat. No.: B1271670
CAS No.: 94556-80-6
M. Wt: 320.3 g/mol
InChI Key: DEQCWXNKHKLPFP-UHFFFAOYSA-N
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Description

2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile is an organic compound with the molecular formula C19H16N2O3 and a molecular weight of 320.34 g/mol . This compound is characterized by the presence of a furan ring substituted with amino, methoxyphenyl, and carbonitrile groups. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with malononitrile in the presence of ammonium acetate, followed by cyclization to form the furan ring . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The methoxy groups can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction can produce amines or other derivatives.

Scientific Research Applications

2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,5-diphenylfuran-3-carbonitrile: Similar structure but lacks the methoxy groups.

    2-Amino-4,5-bis(4-hydroxyphenyl)furan-3-carbonitrile: Contains hydroxy groups instead of methoxy groups.

    2-Amino-4,5-bis(4-chlorophenyl)furan-3-carbonitrile: Contains chloro groups instead of methoxy groups.

Uniqueness

2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance solubility in organic solvents and may also affect the compound’s interaction with biological targets .

Properties

IUPAC Name

2-amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-22-14-7-3-12(4-8-14)17-16(11-20)19(21)24-18(17)13-5-9-15(23-2)10-6-13/h3-10H,21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEQCWXNKHKLPFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(OC(=C2C#N)N)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366303
Record name 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94556-80-6
Record name 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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